molecular formula C11H14F2N2 B14896801 6-(4,4-Difluorocyclohexyl)pyridin-3-amine

6-(4,4-Difluorocyclohexyl)pyridin-3-amine

Cat. No.: B14896801
M. Wt: 212.24 g/mol
InChI Key: SPNWDANLPMPWCX-UHFFFAOYSA-N
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Description

6-(4,4-Difluorocyclohexyl)pyridin-3-amine is an organic compound with the molecular formula C11H14F2N2 and a molecular weight of 212.24 g/mol This compound features a pyridine ring substituted with a 4,4-difluorocyclohexyl group at the 6-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-chloropyridine with 4,4-difluorocyclohexylamine under suitable conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(4,4-Difluorocyclohexyl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group may yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

6-(4,4-Difluorocyclohexyl)pyridin-3-amine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4,4-Difluorocyclohexyl)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluorocyclohexylamine: Similar structure but lacks the pyridine ring.

    3-Aminopyridine: Contains the pyridine ring with an amine group but lacks the difluorocyclohexyl group.

Uniqueness

6-(4,4-Difluorocyclohexyl)pyridin-3-amine is unique due to the presence of both the difluorocyclohexyl group and the pyridine ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H14F2N2

Molecular Weight

212.24 g/mol

IUPAC Name

6-(4,4-difluorocyclohexyl)pyridin-3-amine

InChI

InChI=1S/C11H14F2N2/c12-11(13)5-3-8(4-6-11)10-2-1-9(14)7-15-10/h1-2,7-8H,3-6,14H2

InChI Key

SPNWDANLPMPWCX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=NC=C(C=C2)N)(F)F

Origin of Product

United States

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